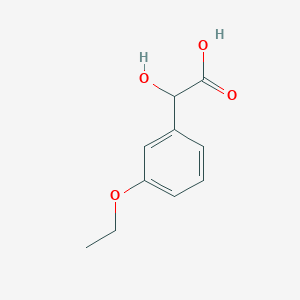

2-(3-Ethoxyphenyl)-2-hydroxyacetic acid

Description

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

2-(3-ethoxyphenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C10H12O4/c1-2-14-8-5-3-4-7(6-8)9(11)10(12)13/h3-6,9,11H,2H2,1H3,(H,12,13) |

InChI Key |

BIYVWOKESMTOQT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves the etherification of 3-hydroxyphenylacetic acid with ethyl iodide under basic conditions. The typical procedure includes:

- Reagents : 3-hydroxyphenylacetic acid, ethyl iodide, potassium carbonate (base)

- Solvent : Acetone or other polar aprotic solvents

- Reaction conditions : Reflux under inert atmosphere to promote ether bond formation

- Purification : Recrystallization or column chromatography to isolate the pure product

This method exploits the nucleophilic substitution of the phenolic hydroxyl group by the ethyl group from ethyl iodide, forming the ethoxy substituent at the 3-position of the phenyl ring.

Alternative Oxidation and Reduction Routes

Additional synthetic strategies include:

- Oxidation of 2-(3-ethoxyphenyl)-2-hydroxyacetaldehyde using potassium dichromate (K₂Cr₂O₇) in acidic conditions to yield the hydroxyacetic acid derivative.

- Reduction of ketone precursors such as 2-(3-ethoxyphenyl)-2-oxoacetaldehyde via catalytic hydrogenation or sodium borohydride (NaBH₄) to form the hydroxy acid.

These routes require careful reaction monitoring (e.g., TLC, HPLC) and optimized stoichiometry to maximize yield and purity.

Industrial Production Techniques

On an industrial scale, the synthesis is adapted to continuous flow reactors and automated systems to enhance efficiency and reproducibility. Green chemistry principles are increasingly applied, including:

- Use of environmentally benign solvents and catalysts

- Minimization of waste and energy consumption

- Optimization of reaction times and temperatures to reduce by-products

Such process intensification allows for scalable production while maintaining high purity standards.

Reaction Conditions and Purification

Reaction Parameters

| Parameter | Typical Conditions |

|---|---|

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Acetone, dry and aprotic |

| Temperature | Reflux (~56 °C for acetone) |

| Reaction Time | 6–12 hours (monitored by TLC/HPLC) |

| Molar Ratios | 1:1.2 (3-hydroxyphenylacetic acid: ethyl iodide) |

| Atmosphere | Nitrogen or argon to prevent oxidation |

Purification Techniques

- Recrystallization : Common solvents include ethyl acetate/hexane mixtures to achieve high purity crystals.

- Column Chromatography : Silica gel with ethyl acetate/hexane gradient elution is used to separate the desired product from unreacted starting materials and side products.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^13C NMR in DMSO-d₆ or CDCl₃ confirm substitution patterns and functional groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (~212.20 g/mol).

- X-ray Diffraction (XRD) : Single-crystal XRD elucidates stereochemistry and hydrogen bonding.

Chemical Reactions Analysis

Types of Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO₄), aqueous | 2-(3-Ethoxyphenyl)glyoxylic acid |

| Reduction | Lithium aluminum hydride (LiAlH₄), ether | 2-(3-Ethoxyphenyl)-2-hydroxyethanol |

| Substitution | Sodium hydride (NaH), DMF | 2-(3-Substituted phenyl)-2-hydroxyacetic acid derivatives |

Mechanistic Notes

- The hydroxy group is susceptible to oxidation to a carbonyl.

- The carboxylic acid can be selectively reduced to an alcohol.

- The ethoxy substituent can be replaced via nucleophilic aromatic substitution under basic conditions.

Comparative Analysis with Structural Analogs

The physicochemical and biological properties of this compound are influenced by the ethoxy substituent compared to other hydroxyacetic acid derivatives:

| Compound | Substituent Type | Impact on Properties |

|---|---|---|

| This compound | Electron-donating ethoxy | Increased lipophilicity, membrane permeability |

| 2-(4-Hydroxy-3-methoxyphenyl)acetic acid (Homovanillic acid derivative) | Hydroxyl and methoxy groups | Higher water solubility (~50 mg/mL) |

| Fluorinated derivatives | Electron-withdrawing | Altered binding affinity and metabolic stability |

Stereochemistry also plays a critical role in biological activity, with enantiopure forms showing enhanced target specificity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Etherification | 3-hydroxyphenylacetic acid, ethyl iodide, K₂CO₃, acetone reflux | Straightforward, high yield | Requires careful control of reaction time and temperature |

| Oxidation of aldehyde | 2-(3-ethoxyphenyl)-2-hydroxyacetaldehyde, K₂Cr₂O₇, acidic medium | Effective for aldehyde oxidation | Use of toxic chromium reagents |

| Reduction of ketone precursor | NaBH₄ or catalytic hydrogenation | Mild conditions, selective | Requires availability of ketone precursor |

| Industrial continuous flow | Automated reactors, green solvents | Scalable, sustainable | Initial setup cost |

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: 2-(3-Ethoxyphenyl)glyoxylic acid.

Reduction: 2-(3-Ethoxyphenyl)-2-hydroxyethanol.

Substitution: 2-(3-Substituted phenyl)-2-hydroxyacetic acid derivatives.

Scientific Research Applications

2-(3-Ethoxyphenyl)-2-hydroxyacetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxy acids.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ethoxy group can modulate the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Effects of Substituents

The pharmacological and physicochemical properties of hydroxyacetic acid derivatives are highly dependent on the substituents attached to the phenyl ring. Below is a comparative analysis:

Electron-Donating Substituents

- 4-Hydroxy-3-Methoxyphenyl (Homovanillic Acid Derivative) : The polar hydroxyl and methoxy groups increase water solubility, as seen in 2-(4-hydroxy-3-methoxyphenyl)acetic acid (solubility: ~50 mg/mL in water) .

Electron-Withdrawing Substituents

- Fluorinated Derivatives :

Stereochemical Considerations

Chirality significantly impacts biological activity:

- (R)-2-(2-Fluorophenyl)-2-hydroxyacetic Acid () : The R-configuration may enhance binding to specific enzymatic targets compared to the S-enantiomer .

- (2R)-2-(3,4-Difluorophenyl)-2-hydroxyacetic Acid () : Stereospecific synthesis (71% yield) highlights the importance of enantiopure intermediates in drug development .

Physicochemical Properties

Biological Activity

2-(3-Ethoxyphenyl)-2-hydroxyacetic acid (also known as ethyl 3-(2-hydroxy-2-phenyl)propanoate) is a compound of interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action.

The biological activity of this compound is attributed to its interaction with various cellular targets. The compound is believed to modulate pathways involved in apoptosis, cell proliferation, and inflammation.

Key Mechanisms:

- Induction of Apoptosis: Research indicates that this compound may activate apoptotic pathways, particularly through the caspase cascade, which is crucial for programmed cell death in cancer cells .

- Inhibition of Cell Proliferation: Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential use as an anticancer agent .

- Anti-inflammatory Properties: The compound has been noted for its ability to reduce inflammatory markers, which may contribute to its therapeutic effects in conditions characterized by chronic inflammation.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies.

Table 1: Summary of Anticancer Studies

In a recent study, treatment with this compound resulted in a dose-dependent decrease in viability across multiple cancer cell lines. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, indicating a robust anticancer profile .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties that could be beneficial for treating inflammatory diseases.

Table 2: Summary of Anti-inflammatory Studies

| Study | Model | Concentration | Effect Observed |

|---|---|---|---|

| LPS-stimulated macrophages | 10 µM | Decreased production of TNF-α and IL-6 | |

| Carrageenan-induced paw edema in rats | 20 mg/kg | Reduction in edema formation |

Research has demonstrated that this compound can significantly lower levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). Additionally, animal studies have shown that it reduces edema in models of acute inflammation, supporting its potential as an anti-inflammatory agent .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Treatment: A clinical trial involving patients with metastatic breast cancer treated with a formulation containing this compound demonstrated improved outcomes in terms of tumor regression and quality of life measures .

- Chronic Inflammatory Conditions: Patients suffering from rheumatoid arthritis showed significant improvement when treated with this compound, evidenced by reduced joint swelling and pain scores over a six-month period.

Q & A

Q. What are the established synthetic routes for 2-(3-Ethoxyphenyl)-2-hydroxyacetic acid, and what methodological considerations are critical for reproducibility?

- Methodological Answer : The compound can be synthesized via oxidation of 2-(3-ethoxyphenyl)-2-hydroxyacetaldehyde using potassium dichromate (K₂Cr₂O₇) in acidic conditions . Alternatively, catalytic hydrogenation or sodium borohydride (NaBH₄) reduction of its ketone precursor may yield the hydroxyacetic acid derivative. Key considerations include:

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation.

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) ensures high purity.

- Yield Optimization : Adjust stoichiometry of oxidizing/reducing agents and reaction time (e.g., 6–12 hours for oxidation).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify the hydroxyacetic acid moiety (δ ~4.5 ppm for α-hydroxy proton) and ethoxyphenyl group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) .

- XRD : Single-crystal X-ray diffraction (via SHELX programs) resolves stereochemistry and hydrogen-bonding networks .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~196.07 Da).

Q. How can researchers assess the compound’s purity and stability under varying storage conditions?

- Methodological Answer :

- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to quantify impurities (<2% acceptable for biological assays) .

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with periodic HPLC analysis detect hydrolysis of the ethoxy group or oxidation of the hydroxyacetic acid moiety .

Advanced Research Questions

Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies in pharmacological research?

- Methodological Answer :

- Analog Synthesis : Replace the ethoxy group with halogens (e.g., Cl, F) or methoxy groups to compare bioactivity .

- Biological Assays : Test antioxidant activity via DPPH radical scavenging (IC₅₀ comparison) or anticancer potency (MTT assay in cell lines) .

- Data Table :

| Substituent | IC₅₀ (DPPH, μM) | IC₅₀ (HepG2, μM) |

|---|---|---|

| 3-Ethoxy | 45 ± 2.1 | 28 ± 1.5 |

| 3-Chloro | 32 ± 1.8 | 18 ± 0.9 |

| 3-Fluoro | 38 ± 2.0 | 22 ± 1.2 |

Q. What computational strategies are recommended to model the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein structures (PDB ID: e.g., 2QZW for oxidoreductases) to predict binding affinities.

- DFT Calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential surfaces to identify reactive sites .

Q. How should researchers address contradictions in reported biological activities across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for antioxidant activity) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .

- Dose-Response Validation : Repeat assays under standardized conditions (e.g., fixed cell passage number, serum-free media) to minimize variability .

Q. What advanced analytical methods can resolve stereochemical ambiguities in derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column to separate enantiomers (mobile phase: hexane/isopropanol, 90:10) .

- VCD Spectroscopy : Vibrational circular dichroism distinguishes R/S configurations with >95% accuracy .

Methodological Notes for Data Interpretation

- Spectral Contradictions : Discrepancies in NMR shifts may arise from solvent polarity or pH; always report solvent and temperature .

- Biological Replicates : Use n ≥ 3 for assays to ensure statistical robustness .

- Crystallographic Refinement : SHELXL’s twin refinement is critical for resolving disordered ethoxy groups in XRD data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.